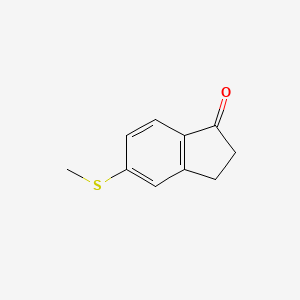
(4-Fluoronaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoronaphthalen-2-yl)methanol is an organic compound with the molecular formula C₁₁H₉FO It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a hydroxymethyl group is attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoronaphthalen-2-yl)methanol typically involves the following steps:
Starting Material: The process begins with 4-fluoronaphthalene.
Boration: The 4-fluoronaphthalene undergoes a boration reaction to form 4-fluoronaphthalene-1-boronic acid.
Hydrolysis: The boronic acid is then hydrolyzed to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves:
Halo Reaction: Using 1-fluoronaphthalene as the raw material.
Boration and Hydrolysis: Conducting the boration and hydrolysis reactions under controlled conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium hydride or organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoronaphthaldehyde or 4-fluoronaphthoic acid.
Reduction: Formation of 4-fluoronaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
(4-Fluoronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoronaphthalen-2-yl)methanol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
- (4-Fluoronaphthalen-1-yl)methanol
- (4-Fluoronaphthalen-1-yl)(furan-2-yl)methanol
- (4-Fluoronaphthalen-1-ol)
Uniqueness: (4-Fluoronaphthalen-2-yl)methanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H9FO |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(4-fluoronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2 |
InChI Key |
APBRBZKYQXIASE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(1-Azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B11912226.png)





![8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B11912280.png)
![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)
![2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)
![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)

